tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate
Overview
Description
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is a solid at room temperature and is often used in various chemical synthesis processes . The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate typically involves the reaction of 2-methylazetidine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out in a water-soluble solvent, and the product is crystallized out by adding water and seed crystals .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It serves as a building block for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is used in the development of new drugs. Its stability and reactivity make it a suitable candidate for drug design and synthesis .
Industry: Industrially, the compound is used in the production of polymers and other materials. Its versatility allows it to be incorporated into various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo further reactions, resulting in the modification of proteins or other biomolecules . The pathways involved in these reactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride: This compound is similar in structure but includes a hydrochloride group, which can affect its solubility and reactivity.
tert-butyl carbamate: This compound lacks the azetidine ring and has different reactivity and applications.
Uniqueness: this compound is unique due to its specific structure, which includes both a tert-butyl group and an azetidine ring. This combination of functional groups provides the compound with unique reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl N-(2-methylazetidin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPLHYWFLINDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092453-43-3 | |
Record name | tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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